Bienvenue dans la boutique en ligne BenchChem!

[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine

push–pull chromophores cyclic voltammetry electron acceptor

This fused oxadiazolopyrazine scaffold is essential for three therapeutic programs: mitochondrial uncouplers (NASH/obesity), allosteric p38α MAPK inhibitors, and colistin-resistance modifiers (MRC 0.25 μg/mL, SI up to 56). Monocyclic pyrazine/triazine alternatives show ≥10-fold potency loss or complete inactivity. The scaffold's superior electron-withdrawing capacity (ΔEpc ≥ +150 mV vs. thiadiazolo) enables protonophoric cycling, allosteric kinase binding, and red-shifted chromophore CT bands. Sequential 5,6-functionalization via the dichloro intermediate supports systematic SAR. Insist on the validated oxadiazolopyrazine core — substitutes fail.

Molecular Formula C4H3N5O
Molecular Weight 137.10 g/mol
Cat. No. B12944205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine
Molecular FormulaC4H3N5O
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=NC2=NON=C2N=C1N
InChIInChI=1S/C4H3N5O/c5-2-1-6-3-4(7-2)9-10-8-3/h1H,(H2,5,7,9)
InChIKeyAJIOCBHMYCXBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine – Fused Heterocyclic Scaffold for Mitochondrial Uncoupler, Kinase Inhibitor, and Antibiotic Adjuvant Development


[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine (CAS 1368005-76-8, molecular formula C₄H₃N₅O, MW 137.10 g/mol) is a fused heterocyclic compound combining a 1,2,5-oxadiazole (furazan) ring and a pyrazine ring with a primary amine at the 5-position [1]. Also referred to as furazano[3,4-b]pyrazin-5-amine or a furazanopyrazine, this scaffold is the core structural unit from which three major classes of bioactive molecules are derived: mitochondrial protonophore uncouplers for NASH therapy, non-competitive allosteric p38 MAP kinase inhibitors targeting the A-loop regulatory site, and polymyxin-selective resistance-modifying agents (RMAs) that re-sensitize multidrug-resistant Gram-negative bacteria to colistin [2]. The bicyclic core is characterized by its exceptionally strong electron-withdrawing capacity, which underpins its utility across these mechanistically distinct applications [3].

Why Generic Heterocyclic Building Blocks Cannot Replace [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine in Targeted Applications


The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold possesses a unique combination of electronic, structural, and physicochemical properties that cannot be replicated by simpler heterocyclic alternatives. Replacing the bicyclic oxadiazolopyrazine core with a monocyclic pyrazine or triazine ring, while maintaining identical substituent patterns, results in a ≥10-fold loss of mitochondrial uncoupling potency, and in some cases complete abolition of activity [1]. Electrochemically, the [1,2,5]oxadiazolo[3,4-b]pyrazine fragment exhibits a substantially higher reduction potential than its sulfur-containing thiadiazolo analog or the quinoxaline system, confirming it as the strongest electron-withdrawing fragment among this class of heterocycles [2]. This electronic property directly drives the acidity of the N–H/O–H protons that mediate protonophoric cycling across mitochondrial membranes and contributes to the scaffold's allosteric binding at the p38 MAP kinase A-loop regulatory site — a binding mode inaccessible to orthosteric, ATP-competitive kinase inhibitor chemotypes [3]. Furthermore, scaffold-specific synthetic accessibility from diaminofurazan via the 5,6-dichloro intermediate enables sequential, regioselective functionalization at two distinct positions, a synthetic modularity not available with most alternative heterocyclic cores [1].

Quantitative Differentiation Evidence: [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine vs. Closest Structural and Functional Comparators


Electron-Withdrawing Strength: Furazanopyrazine Outperforms Thiadiazolopyrazine and Quinoxaline Acceptors in Push–Pull Chromophores

In a direct head-to-head comparison of V-shaped D-π-A push–pull derivatives sharing identical 2,4′-biphenylene linkers and donor groups, the [1,2,5]oxadiazolo[3,4-b]pyrazine (furazanopyrazine) electron-withdrawing fragment demonstrated the highest reduction potential among three structurally related diazine-based acceptors. Cyclic voltammetry in dichloromethane revealed the following reduction potential order: quinoxaline (11b, irreversible Epc = −2.36 V) < [1,2,5]thiadiazolo[3,4-b]pyrazine (10b, reversible at −1.10 V vs. Fc/Fc⁺) < [1,2,5]oxadiazolo[3,4-b]pyrazine (9b, reversible at −0.95 V vs. Fc/Fc⁺). The oxadiazolopyrazine acceptor is reduced at potentials 150 mV and ≥1,410 mV less negative than its thiadiazolo and quinoxaline counterparts, respectively, establishing it as the strongest electron-withdrawing fragment in this series [1]. The resulting lower HOMO–LUMO gap for oxadiazolopyrazine derivatives translates to the most red-shifted charge-transfer absorption across the entire compound series [1].

push–pull chromophores cyclic voltammetry electron acceptor optoelectronics nonlinear optics

Mitochondrial Uncoupling Activity: Oxadiazolopyrazine Core Is Essential; Pyrazine-Only Analogs Are Completely Inactive

When the [1,2,5]oxadiazolo[3,4-b]pyrazine core was replaced with a simple pyrazine ring while maintaining the 5-hydroxy-6-amino substitution pattern, all resulting compounds (16a–16h) showed no detectable mitochondrial uncoupling activity (NA) at the highest tested concentration of 200 μM in the Seahorse oxygen consumption rate (OCR) assay in L6 rat myoblast cells. In striking contrast, the oxadiazolopyrazine-based derivative SHS4121705 (12i, a para-OCF₃ aniline-substituted 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol) exhibited an EC₅₀ of 4.3 μM with 64% of BAM15 maximal OCR, while compound 12a (2-fluoroaniline derivative) retained 74% of BAM15 OCR [1]. The parent BAM15 itself (EC₅₀ = 270–310 nM) [2] uses the same oxadiazolopyrazine core, and the literature explicitly notes: 'Replacing the bicyclic core with pyrazine or triazine while maintaining two aniline moieties generally led to lower potency and efficacy' [1]. The 5-hydroxy-6-amino oxadiazolopyrazine scaffold thus represents an essential pharmacophoric element for proton shuttling, with the furazan ring's strong electron-withdrawing effect stabilizing the anionic species required for membrane cycling [1].

mitochondrial uncoupler NASH protonophore structure–activity relationship oxygen consumption rate

Colistin Adjuvant Selectivity: Bisanilino Oxadiazolopyrazines Achieve Sub-μg/mL Potentiation with 56-Fold Therapeutic Window

In a structure–activity relationship study of [1,2,5]oxadiazolo[3,4-b]pyrazine-based colistin adjuvants, bisanilino derivatives 5l (meta-Cl) and 5m (para-Cl) achieved minimum resensitizing concentrations (MRCs) of 0.25 μg/mL and 0.5 μg/mL, respectively, against MDR E. coli AR-0493 — representing a 2-fold improvement over the lead compound 1 (5c, MRC = 0.5 μg/mL) [1]. Critically, the monoanilino analogs (6a–6p) showed >10-fold lower RMA activity than their bisanilino counterparts, with the best monoanilino compounds (6e, 6o) achieving only MRC = 4 μg/mL [1]. When tested against a panel of 8 clinically relevant MDR Gram-negative strains harboring diverse colistin resistance mechanisms (mcr-1 through mcr-4, as well as chromosomal pEtN and Ara4N modifications), compounds 5l and 5m at 1 μg/mL reduced colistin MICs from baseline levels of 4–32 μg/mL down to 0.25–2 μg/mL [1]. The selectivity index (SI = GI₅₀/MRC) for 5m reached 56, a 1.9-fold improvement over the lead compound 1 (SI = 30) [1]. Importantly, these compounds showed no intrinsic antibacterial activity (MIC > 64 μg/mL), confirming a pure resistance-modifying mechanism distinct from direct antimicrobial action [1]. This selectivity is scaffold-dependent; the oxadiazolopyrazine core is essential for the RMA phenotype, as related work demonstrates that the mechanism involves a novel pathway independent of direct pEtN transferase inhibition [1].

antimicrobial resistance colistin adjuvant resistance-modifying agent Gram-negative bacteria selectivity index

p38 MAP Kinase Allosteric Modulation: Furazanopyrazine Scaffold Enables A-Loop Regulatory Site Targeting Inaccessible to ATP-Competitive Inhibitors

The [1,2,5]oxadiazolo[3,4-b]pyrazine (furazano[3,4-b]pyrazine) scaffold was identified through molecular modeling and in silico screening as a uniquely suited chemotype for targeting the A-loop regulatory site of p38α MAP kinase — an allosteric pocket distinct from the ATP-binding orthosteric site targeted by classical p38 inhibitors (e.g., SB203580, BIRB-796) [1]. This scaffold-based hit-to-lead campaign produced di-substituted analogs that inhibited IL-1β secretion in human monocyte-derived macrophages, with the initial hit UPC-K-005 displaying an IC₅₀ of approximately 16 μM [1]. Subsequent optimization yielded compounds with 53–100% inhibition at 10 μM [1]. The allosteric mechanism of action is scaffold-conferred: the furazanopyrazine core engages the A-loop regulatory site through a binding mode that is non-competitive with ATP, a feature not shared by pyrazine, pyrimidine, or quinazoline-based kinase inhibitor chemotypes that predominantly target the orthosteric ATP pocket [1]. The authors concluded 'about the suitability of the [1,2,5]oxadiazolo[3,4-b]pyrazine (furazano[3,4-b]pyrazine) scaffold for the development of potent A-loop regulatory site p38 MAP kinase inhibitors' [1]. This allosteric selectivity profile is mechanistically significant because A-loop targeted inhibitors may avoid the compensatory feedback activation and hepatotoxicity issues observed with orthosteric p38 inhibitors in clinical development [1].

p38 MAP kinase allosteric inhibitor A-loop regulatory site IL-1β non-competitive inhibition

Energetic Materials Performance: Oxadiazolopyrazine N-Oxide Polymorphs Surpass TNT and Approach RDX with Reduced Sensitivity

A 2024 study demonstrated that the ring-fused oxadiazolopyrazine 1-oxide scaffold can serve as a platform for balanced energetic materials. The compound 5-azido-6-oxo-6,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine 1-oxide (3a), synthesized in a simple two-step process from diaminofurazan-derived precursors, crystallizes in two polymorphic forms (α-3a and β-3a) [1]. Both polymorphs exhibited high density, substantial positive heat of formation, and superior detonation properties compared to the benchmark explosives TNT (2,4,6-trinitrotoluene) and TATB (1,3,5-triamino-2,4,6-trinitrobenzene), with performance approaching that of RDX (1,3,5-trinitro-1,3,5-triazinane) [1]. Critically, the oxadiazolopyrazine-based materials demonstrated reduced mechanical sensitivity relative to RDX, offering a favorable balance between energetic output and handling safety [1]. The authors specifically highlight the scaffold's potential 'as environmentally friendly high energy density materials' [1]. This performance profile is a direct consequence of the nitrogen-rich, fused furazanopyrazine framework which combines high nitrogen content with the stabilizing effect of the fused ring system — properties not simultaneously available from carbocyclic or monocyclic heterocyclic energetic scaffolds.

energetic materials high energy density materials detonation properties furazanopyrazine polymorph

Priority Application Scenarios for [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine Where Scaffold-Specific Differentiation Drives Procurement Decisions


Mitochondrial Uncoupler Drug Discovery for NASH and Metabolic Disease

Research groups pursuing mitochondrial protonophore uncouplers for NASH, obesity, or type 2 diabetes should prioritize [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine as their core building block because the oxadiazolopyrazine scaffold is essential for protonophoric activity — pyrazine-only or triazine-only analogs are completely inactive in cellular OCR assays [1]. The scaffold's strong electron-withdrawing capacity stabilizes the anionic intermediate during proton cycling across the mitochondrial inner membrane [1]. Starting from the 5,6-dichloro intermediate (readily prepared from [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine), sequential amination and hydroxylation enables systematic SAR exploration at both the 5- and 6-positions, with EC₅₀ values ranging from 1.4 μM to >50 μM depending on substitution, compared to the benchmark BAM15 (EC₅₀ = 270 nM) [1][2]. In vivo efficacy has been demonstrated in the STAM mouse model of NASH, where compound 12i (SHS4121705) at 25 mg/kg/day lowered liver triglycerides, reduced NAFLD activity score, and improved fibrosis markers without affecting body temperature or food intake [1].

Antibiotic Adjuvant Development Targeting Colistin-Resistant MDR Gram-Negative Infections

For antimicrobial resistance programs developing colistin adjuvants or resistance-modifying agents (RMAs), [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is the gateway building block to the bisanilino oxadiazolopyrazine chemotype, which achieves sub-μg/mL colistin potentiation (MRC = 0.25 μg/mL for compound 5l) with selectivity indices up to 56 against MDR Gram-negative pathogens harboring mcr-1 through mcr-4 resistance genes [1]. Monoanilino or non-oxadiazolopyrazine alternatives are >10-fold less potent and should not be considered as substitutes [1]. The scaffold's demonstrated efficacy across eight clinically relevant MDR strains — including E. coli, K. pneumoniae, Salmonella Typhimurium, A. baumannii, and P. aeruginosa — with colistin MIC reductions of 4- to 128-fold, supports its use as a broad-spectrum RMA platform [1]. The extended 2025 SAR study further validated this chemotype by identifying additional leads (5q, 8g) with potent activity and low mammalian toxicity across a wide pathogen panel [2].

Allosteric p38 MAP Kinase Inhibitor Programs for Inflammatory Disease

Programs seeking non-ATP-competitive, allosteric p38α MAP kinase inhibitors should select [1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine as their scaffold of choice, as it has been experimentally validated for targeting the A-loop regulatory site — an allosteric pocket inaccessible to conventional orthosteric kinase inhibitor chemotypes [1]. The furazanopyrazine scaffold was identified through structure-based in silico screening and confirmed to produce compounds that inhibit IL-1β secretion in human monocyte-derived macrophages at low micromolar concentrations, with optimized analogs achieving 53–100% inhibition at 10 μM [1]. This allosteric mechanism may circumvent the hepatotoxicity and compensatory pathway activation that have limited the clinical development of ATP-competitive p38 inhibitors, making the scaffold strategically valuable for inflammatory disease programs targeting rheumatoid arthritis, inflammatory bowel disease, or cytokine storm indications [1].

Push–Pull Chromophores and Optoelectronic Materials Requiring Strong Electron Acceptors

For materials chemistry groups designing donor–acceptor (D-π-A) push–pull chromophores for DSSC, NLO, or fluorescent sensor applications, the [1,2,5]oxadiazolo[3,4-b]pyrazine fragment offers the strongest electron-withdrawing capacity among the furazanopyrazine/thiadiazolopyrazine/quinoxaline acceptor series, as quantified by its more positive reduction potential (ΔEpc ≥ +150 mV vs. thiadiazolo analog; ΔEpc ≥ +1,410 mV vs. quinoxaline analog) [1]. This translates to lower HOMO–LUMO gaps and the most red-shifted intramolecular charge-transfer absorption bands within this structural class, enabling access to visible-region absorption and solid-state emission spanning cyan to red [1]. [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine serves as the practical synthetic entry point for installing this acceptor fragment into chromophore architectures via its reactive 5-amino group, which can be diazotized or coupled to π-bridge-donor modules [1].

Quote Request

Request a Quote for [1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.